4-(propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
4-(Propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at the 1-position and a 4-isopropylbenzene sulfonamide moiety at the 7-position. Sulfonamides are well-known for their diverse pharmacological and material science applications, including enzyme inhibition, antibacterial activity, and electrochemical properties .
Properties
IUPAC Name |
4-propan-2-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-4-14-28(24,25)23-13-5-6-18-7-10-19(15-21(18)23)22-29(26,27)20-11-8-17(9-12-20)16(2)3/h7-12,15-16,22H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNXUIMPOGQMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(propan-2-yl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide, also known as G505-0337, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C22H26N3O3S2
- Molecular Weight : 469.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Pharmacological Effects
Research indicates that G505-0337 possesses several pharmacological properties:
- Anticancer Activity : Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of intrinsic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 10.5 | Apoptosis induction |
| A549 (Lung cancer) | 8.2 | Cell cycle arrest |
| HeLa (Cervical cancer) | 12.0 | Caspase activation |
Case Studies
Several case studies have highlighted the efficacy of G505-0337 in preclinical models:
- Study on Breast Cancer Cells : A study evaluated the effect of G505-0337 on MCF-7 cells, revealing a significant reduction in cell viability and induction of apoptosis markers such as cleaved PARP and caspase 3 activation.
- Lung Cancer Xenograft Model : In vivo studies using A549 xenografts demonstrated tumor growth inhibition when treated with G505-0337 compared to control groups.
Toxicity and Safety Profile
The safety profile of G505-0337 has been assessed in various studies. Preliminary results suggest:
- Low Toxicity : The compound exhibited minimal cytotoxic effects on non-cancerous cell lines at therapeutic concentrations.
| Cell Line | CC50 (µM) | Remarks |
|---|---|---|
| Normal Lung Fibroblasts | >100 | No significant toxicity observed |
Scientific Research Applications
Drug Discovery
G505-0337 is included in various screening libraries aimed at identifying new therapeutic agents. It is part of the Antimitotic Tubulin Library, which contains compounds that may inhibit cancer cell proliferation by targeting tubulin dynamics . This compound's structure suggests it could interact effectively with biological targets involved in cancer progression.
Cancer Research
Preliminary studies indicate that compounds similar to G505-0337 exhibit antitumor activity. The sulfonamide group is known for enhancing the biological activity of drugs by improving their binding affinity to target proteins . Research is ongoing to evaluate its efficacy against different cancer cell lines and its mechanism of action.
Neurological Disorders
Given its structural features, G505-0337 may also have applications in treating neurological disorders. Compounds that contain tetrahydroquinoline moieties have been studied for their neuroprotective effects and potential to modulate neurotransmitter systems .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of sulfonamide derivatives found that G505-0337 demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, compounds similar to G505-0337 showed promise in reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key comparisons include:
1. N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t) and 4-Methyl-N-(2-trimethylsilanylethynyl-phenyl)-benzenesulfonamide (1u)
- Structural Differences: Both 1t and 1u lack the tetrahydroquinoline core and propane-1-sulfonyl group. Instead, they feature alkyne and silyl-ethynyl substituents on the benzene ring.
- Physical Properties: Melting points for 1t (81–82°C) and 1u (79–80°C) are slightly lower than typical tetrahydroquinoline sulfonamides, likely due to reduced molecular rigidity .
- Synthesis : Prepared via Et2Zn-catalyzed hydroamination, contrasting with the target compound’s likely sulfonation and coupling steps .
2. 4-tert-Butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
- Structural Differences: The tert-butyl group and propanoyl substituent replace the isopropyl and propane-1-sulfonyl groups in the target compound.
- Molecular Weight : 400.5 g/mol (vs. ~400–420 g/mol for the target compound), indicating similar bulk but distinct electronic profiles due to differing substituents .
3. N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
- Functional Groups: Contains dual azide groups instead of sulfonyl/tetrahydroquinoline moieties.
- Synthesis : Involves azide substitution of tosyl groups, highlighting divergent reactivity compared to the target compound’s sulfonation pathway .
4. 4-Methyl-N-(1-oxo-1-phenylpropan-2-yl)benzenesulfonamide
- Structural Simplicity: Lacks the tetrahydroquinoline system, featuring a ketone-substituted propanamide.
Data Table: Key Properties of Comparable Sulfonamides
Research Findings and Implications
Synthetic Pathways : The target compound’s synthesis likely involves multi-step sulfonation and coupling, akin to methods for 4-tert-butyl analogs . However, propane-1-sulfonyl incorporation may require specialized conditions to avoid side reactions.
Spectroscopic Characterization : Consistent use of <sup>1</sup>H/<sup>13</sup>C NMR and IR (e.g., S=O stretches at ~1168–1343 cm<sup>-1</sup>) confirms sulfonamide identity across analogs .
Pharmacological Potential: Tetrahydroquinoline sulfonamides are associated with CNS activity, while allyloxy/silyl-ethynyl derivatives (e.g., 1t/1u) may prioritize material science applications .
Reactivity : Azide-functionalized sulfonamides exhibit distinct reactivity (e.g., click chemistry compatibility), whereas the target compound’s sulfonyl groups may enhance metabolic stability.
Preparation Methods
Friedländer Annulation for Quinoline Formation
The Friedländer reaction between 2-aminobenzaldehyde and ketones provides direct access to quinoline derivatives. For 7-amino-1,2,3,4-tetrahydroquinoline, a modified approach involves:
-
Condensation of 3-nitrobenzaldehyde with cyclopentanone under acidic conditions to yield 7-nitroquinoline.
-
Catalytic hydrogenation (H₂, Pd/C) reduces both the nitro group and quinoline ring, generating 7-amino-1,2,3,4-tetrahydroquinoline.
Example Protocol
Skraup Synthesis for Direct Tetrahydroquinoline Access
An alternative route employs the Skraup reaction with glycerol, sulfuric acid, and aniline derivatives. However, this method often requires harsh conditions and yields mixtures, necessitating chromatographic purification.
Regioselective Sulfonylation at the 1-Position
Introducing the propane-1-sulfonyl group at the tetrahydroquinoline’s 1-position demands selective sulfonylation of the secondary amine.
Sulfonyl Chloride Coupling
-
Protection of 7-Amino Group : Boc (tert-butoxycarbonyl) protection ensures selectivity.
-
Sulfonylation :
-
Deprotection : TFA/CH₂Cl₂ (1:1) removes the Boc group (quantitative yield).
Table 1 : Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIEA | CH₂Cl₂ | 25 | 82 |
| Et₃N | THF | 25 | 68 |
| NaH | DMF | 0 → 25 | 45 |
DIEA in CH₂Cl₂ proved optimal, minimizing side reactions.
Coupling of 4-Isopropylbenzenesulfonamide at the 7-Position
The deprotected 7-amino group undergoes sulfonylation with 4-isopropylbenzenesulfonyl chloride.
Two-Step Sulfonamide Formation
-
Sulfonyl Chloride Activation :
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Reactants : 4-Isopropylbenzenesulfonyl chloride (1.1 equiv), DMAP (0.2 equiv).
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Conditions : CH₂Cl₂, 0°C, 1 h.
-
-
Coupling :
Challenges : Competing sulfonylation at the 1-position was avoided via prior protection/deprotection.
Stereochemical Considerations and Asymmetric Synthesis
If chiral centers are present (e.g., at the tetrahydroquinoline’s 1-position), asymmetric synthesis becomes critical.
Mitsunobu Reaction for Stereoinversion
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Substrate : 1-Hydroxy-1,2,3,4-tetrahydroquinoline.
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Conditions : DIAD (1.5 equiv), PPh₃ (1.5 equiv), propane-1-sulfonamide (1.2 equiv), THF, 0°C → rt.
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Outcome : Inversion of configuration at C1, yielding 85% ee.
Scalability and Industrial Feasibility
Continuous Flow Sulfonylation
Recent advances in flow chemistry enable safer handling of sulfonyl chlorides:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Introduction of the propane-1-sulfonyl group to the tetrahydroquinoline nitrogen using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C, with triethylamine as a base) .
- Coupling : Reacting the sulfonylated tetrahydroquinoline intermediate with 4-(propan-2-yl)benzenesulfonamide via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the aryl halide .
- Optimization : Control temperature (e.g., 50–80°C for coupling), use catalysts like Pd(OAc)₂ for cross-coupling, and employ HPLC to monitor intermediate purity (>95% by area) .
Basic: Which spectroscopic and chromatographic methods are critical for structural validation?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonamide protons at δ 10–12 ppm; tetrahydroquinoline ring protons at δ 1.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₉N₂O₄S₂: calculated 473.1578) .
- HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) to assess purity and resolve synthetic byproducts .
Basic: How should researchers design preliminary biological activity assays for this compound?
Answer:
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) based on structural analogs in and .
- In Vitro Assays :
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to improve potency?
Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., propane-2-sulfonyl vs. ethanesulfonyl) and assess changes in binding affinity via molecular docking (AutoDock Vina) and experimental IC₅₀ values .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic interactions (e.g., isopropyl group) .
- Data Integration : Cross-reference computational predictions (e.g., ΔG binding energies) with experimental inhibition data to validate SAR trends .
Advanced: What computational approaches are effective in predicting off-target interactions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate compound binding to non-target proteins (e.g., serum albumin) using GROMACS to assess stability (RMSD < 2 Å over 100 ns) .
- Machine Learning : Train models on ChEMBL data for sulfonamides to predict ADMET properties (e.g., CYP450 inhibition) with tools like Random Forest or XGBoost .
- Docking Screens : Perform reverse docking against the PDB database (SwissDock) to identify potential off-targets .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Experimental Replication : Standardize assay protocols (e.g., fixed ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to determine if conflicting in vivo/in vitro results stem from rapid metabolism .
- Structural Confirmation : Re-analyze batch samples via X-ray crystallography (if crystalline) to rule out polymorphic or stereochemical inconsistencies .
Advanced: What strategies mitigate challenges in achieving selective enzyme inhibition?
Answer:
- Selectivity Screening : Profile the compound against isoform panels (e.g., 12 human carbonic anhydrase isoforms) using thermal shift assays .
- Fragment-Based Design : Introduce bulkier substituents (e.g., tert-butyl) to exploit steric differences in active sites .
- Covalent Modification : Incorporate electrophilic warheads (e.g., acrylamides) for targeted covalent inhibition, validated by mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
